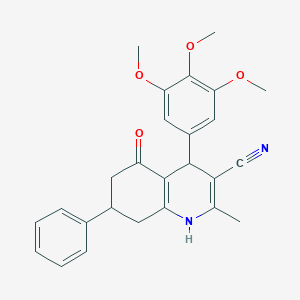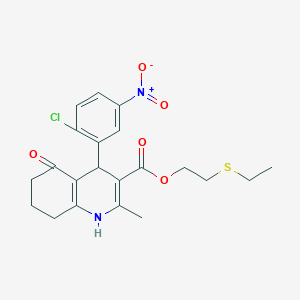
2-(4-bromophenoxy)ethyl (3-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)ethyl (3-chlorophenyl)carbamate, also known as brofenbrenoxim, is a pesticide that belongs to the carbamate family. It was first introduced in the 1970s and has since been used as an insecticide in various crops. The compound is known for its broad-spectrum activity against a wide range of pests, including aphids, whiteflies, and spider mites.
作用機序
Brofenbrenoxim acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the synapses of the insect nervous system. This leads to the accumulation of acetylcholine, which overstimulates the insect's nervous system, resulting in paralysis and death. The compound has a high affinity for acetylcholinesterase, which makes it highly effective against pests.
Biochemical and Physiological Effects:
Brofenbrenoxim has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to bees and other beneficial insects, which can have a negative impact on the ecosystem. The compound has a short half-life in the environment, which reduces its persistence and potential for bioaccumulation. Brofenbrenoxim has also been shown to have a low potential for groundwater contamination.
実験室実験の利点と制限
Brofenbrenoxim has several advantages for use in lab experiments. It is a highly effective insecticide with a broad-spectrum activity against a wide range of pests. The compound has a simple synthesis method and can be easily scaled up for industrial production. However, 2-(4-bromophenoxy)ethyl (3-chlorophenyl)carbamateim can be toxic to bees and other beneficial insects, which can limit its use in certain environments. Additionally, the compound has a short half-life in the environment, which can limit its persistence and effectiveness.
将来の方向性
There are several future directions for the research and development of 2-(4-bromophenoxy)ethyl (3-chlorophenyl)carbamateim. One area of interest is the development of new formulations that can reduce the toxicity to bees and other beneficial insects. Another area of interest is the study of the compound's mode of action and its potential for resistance development in pests. Additionally, there is a need for more research on the environmental fate and transport of 2-(4-bromophenoxy)ethyl (3-chlorophenyl)carbamateim, including its potential for groundwater contamination. Finally, there is a need for more research on the compound's potential for use in integrated pest management strategies, which can reduce the reliance on chemical pesticides.
Conclusion:
In conclusion, 2-(4-bromophenoxy)ethyl (3-chlorophenyl)carbamateim is a highly effective insecticide with a broad-spectrum activity against a wide range of pests. The compound works by inhibiting the activity of acetylcholinesterase, which results in the paralysis and death of the insect. Brofenbrenoxim has several advantages for use in lab experiments, including a simple synthesis method and a high efficacy against pests. However, the compound can be toxic to bees and other beneficial insects, which can limit its use in certain environments. There are several future directions for the research and development of 2-(4-bromophenoxy)ethyl (3-chlorophenyl)carbamateim, including the development of new formulations and the study of its mode of action and potential for resistance development.
合成法
Brofenbrenoxim can be synthesized using a one-pot reaction of 3-chlorophenyl isocyanate and 4-bromoanisole in the presence of a base and a solvent. The reaction yields 2-(4-bromophenoxy)ethyl (3-chlorophenyl)carbamateim as a white crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be scaled up for industrial production.
科学的研究の応用
Brofenbrenoxim has been extensively studied for its insecticidal properties. It has been shown to have a broad-spectrum activity against a wide range of pests, including aphids, whiteflies, and spider mites. The compound works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, a neurotransmitter, in the synapses, which results in the paralysis and death of the insect.
特性
IUPAC Name |
2-(4-bromophenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c16-11-4-6-14(7-5-11)20-8-9-21-15(19)18-13-3-1-2-12(17)10-13/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFIPUWKKNCCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B4983095.png)
![2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B4983103.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4983108.png)
![2-[5-(aminosulfonyl)-2-hydroxyphenyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B4983112.png)



![methyl 4-({N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4983141.png)
![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4983147.png)
![4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4983158.png)
![1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)
![2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4983175.png)
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)